6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5FN2O3S2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3 |
InChI Key |
WPEOCHCHPNHPJY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Initial Halogenation and Thioether Formation
The synthesis begins with the introduction of the methylthio group via nucleophilic displacement of a halogen atom (e.g., chlorine or bromine) on a fluorinated benzyl derivative. For example, 2-chloro-6-fluoro-8-nitrobenzene reacts with sodium methanethiolate in anhydrous dimethylformamide (DMF) at 80°C to yield the methylthio intermediate. This step is critical for establishing the sulfur-containing scaffold.
Cyclization to Form the Thiazinone Ring
Subsequent cyclization is achieved through intramolecular nucleophilic attack of the thioether sulfur on a carbonyl carbon. This reaction is facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) in dichloromethane under reflux conditions. The nitro group at the 8-position is introduced either before or after cyclization, depending on the stability of intermediates.
Alternative Routes and Functional Group Modifications
Recent advances have explored modifications to the core structure to enhance yield and scalability.
Spirocyclic Diazaspiro Derivatives
Patent literature describes the use of 2,7-diazaspiro[3.5]nonane fragments to modify the benzothiazinone core. For instance, tert-butyl 2,7-azaspiro[3.5]nonane-7-carboxylate undergoes alkylation with benzyl bromides, followed by deprotection and coupling with methylthio-substituted intermediates (Fig. 1). This method improves solubility and bioavailability but requires additional purification steps.
Example Reaction Conditions:
- Alkylation: Benzyl bromide (1.1 eq), K₂CO₃ (2.2 eq), acetonitrile, 25°C, 2 h.
- Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, 1 h.
- Cyclization: Anhydrous K₂CO₃, DMF, 80°C, 4 h.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters across different preparation routes:
Key Observations:
- The spirocyclic modification achieves higher yields due to reduced side reactions during cyclization.
- Copper catalysis shortens reaction times but requires stringent moisture control.
Critical Challenges and Optimization Strategies
Nitration Selectivity
Introducing the nitro group at the 8-position without forming regioisomers remains challenging. Directed ortho-metallation using lithium diisopropylamide (LDA) prior to nitration improves selectivity, achieving >90% regiochemical fidelity.
Purification Techniques
Silica gel column chromatography is standard, but preparative HPLC with C18 stationary phases enhances purity for pharmacological testing. Gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group undergoes substitution reactions with nucleophiles such as amines, enabling structural diversification. For example:
-
Reaction with Piperidine Derivatives :
Substitution of the methylthio group with piperidine or its analogs yields derivatives with enhanced antitubercular activity. This reaction typically occurs under mild basic conditions .
Mechanism : SN² displacement facilitated by the electron-withdrawing nitro group.
Reduction of the Nitro Group
The nitro (-NO₂) group is reducible to an amino (-NH₂) group, altering biological activity:
-
Borane-Mediated Reduction :
Treatment with (CH₃)₂S·BH₃ selectively reduces the nitro group to an amine without affecting the thiazinone core .
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| (CH₃)₂S·BH₃ | THF, 0°C→25°C | 8-Amino-6-fluoro-2-(methylthio)-4H-benzo[e] thiazin-4-one | Improved metabolic stability |
Application : Amino derivatives show reduced cytotoxicity while retaining antimycobacterial activity .
Oxidation Reactions
The sulfur atom in the thiazinone ring can undergo oxidation:
Hypothetical Pathway :
-
Single-electron transfer (SET) generates a sulfur radical cation.
Ring-Opening Reactions
Under acidic or basic conditions, the thiazinone ring undergoes cleavage:
-
Acidic Hydrolysis :
Concentrated HCl at 80°C leads to ring opening, producing a thiol intermediate. -
Alkaline Conditions :
NaOH (8% aq.) induces cyclization or decomposition, depending on substituents.
Comparative Reactivity of Structural Analogs
Key differences in reactivity arise from substituent variations:
| Compound | Methylthio Group Reactivity | Nitro Group Stability | Ring Stability |
|---|---|---|---|
| 6-Fluoro-2-(methylthio)-8-nitro derivative | High (SN²-prone) | Moderate | Acid-sensitive |
| 6-Trifluoromethyl analog | Lower | High | Stable |
Structural Influence : Electron-withdrawing groups (e.g., -CF₃) decrease nucleophilic substitution rates but enhance oxidative stability .
Mechanistic Insights from Related Systems
Scientific Research Applications
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of benzo[e][1,3]thiazin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- In contrast, bromo or trifluoromethyl groups (e.g., in ’s analog) increase steric bulk and lipophilicity, which may reduce solubility .
- Methylthio vs. Chloro at Position 2: The methylthio group in the target compound provides moderate lipophilicity compared to the chloro substituent in ’s analog, which has higher density (1.51 g/cm³) due to Cl’s atomic weight .
- Spirocyclic Modifications: Substitution at position 2 with a spirocyclic group (e.g., 8-methyl-1,4-dithia-8-azaspiro[4,5]decane) significantly boosts antimycobacterial activity, highlighting the importance of R-group flexibility .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one?
Answer: Two primary approaches are documented:
Cyclocondensation of Polyfluorobenzoyl Chlorides with Thioamides :
- Method : React polyfluorobenzoyl chlorides (e.g., 5-fluoro-2-nitrobenzoyl chloride) with thioamides under basic conditions to form the benzothiazinone core. The methylthio group at position 2 is introduced via S-methylation during or after cyclization .
- Key Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine. Yields depend on substituent steric effects and electronic properties.
Carbon Disulfide Addition Followed by Cyclization :
- Method : Start with anthranilic acid derivatives, add carbon disulfide to form thiourea intermediates, then cyclize using acetic anhydride or other dehydrating agents. Subsequent S-methylation introduces the methylthio group .
- Example : For analogs, yields of 60–75% are achieved when using 5-methyl anthranilic acid as a precursor .
| Method | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Polyfluorobenzoyl chlorides, thioamides | 50–70% | |
| Carbon disulfide + cyclization | Anthranilic acid, CS₂, acetic anhydride | 60–75% |
Q. How is the structural integrity of this compound validated post-synthesis?
Answer: A combination of spectroscopic and chromatographic techniques is used:
- 1H/13C NMR : Confirm substituent positions and ring structure. For example, the nitro group at position 8 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+Na]+ peaks for benzothiazinones) .
- HPLC Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies are applicable to optimize biological activity?
Answer: SAR studies focus on modifying substituents at positions 2, 6, and 8:
- Position 2 (Methylthio) : Replace with piperazine or cyclohexylmethyl groups to enhance target binding (e.g., PBTZ169, a TB drug with IC₅₀ < 1 nM) .
- Position 6 (Fluoro) : Compare with trifluoromethyl (CF₃) analogs to evaluate electron-withdrawing effects on membrane permeability .
- Position 8 (Nitro) : Reduce to amine for prodrug activation or replace with cyano to modulate redox potential .
Q. How can stability challenges during storage and handling be mitigated?
Answer:
Q. What crystallographic techniques resolve structural ambiguities in benzothiazinone derivatives?
Answer:
Q. How are contradictions in biological activity data between analogs addressed?
Answer:
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, bacterial strain).
- Substituent-Specific Effects : For example, 6-fluoro analogs may show reduced activity against mycobacteria compared to 6-CF₃ derivatives due to weaker electron withdrawal .
Q. What computational tools predict pharmacokinetic properties of this compound?
Answer:
- ADMET Modeling : Use SwissADME to estimate logP (lipophilicity) and bioavailability. The nitro group may increase metabolic liability, requiring prodrug strategies .
- Docking Studies : Target the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme using AutoDock Vina, leveraging structural homology with PBTZ169 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
